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For researchers and drug development professionals navigating the landscape of psoriasis
therapeutics, direct comparative studies of oral treatments are invaluable. This guide provides
a detailed, data-driven comparison of two key head-to-head clinical trials: the modern matchup
of Deucravacitinib versus Apremilast, and the classic comparison of Methotrexate versus
Cyclosporine. We delve into the efficacy and safety data, experimental protocols, and
underlying mechanisms of action to offer a comprehensive overview for the scientific
community.

Deucravacitinib vs. Apremilast: A New Era of
Targeted Oral Therapies

The POETYK PSO-1 and POETYK PSO-2 phase 3 trials established Deucravacitinib, a
selective tyrosine kinase 2 (TYK2) inhibitor, as a superior oral option to the phosphodiesterase
4 (PDEA4) inhibitor, Apremilast, for moderate-to-severe plaque psoriasis.[1][2]

Efficacy: Deucravacitinib Demonstrates Superior
Clearing of Psoriatic Plaques

In both pivotal trials, Deucravacitinib consistently outperformed Apremilast in achieving key
efficacy endpoints at week 16. A significantly higher percentage of patients treated with

Deucravacitinib achieved at least a 75% reduction in the Psoriasis Area and Severity Index
(PASI 75) and a static Physician's Global Assessment (sSPGA) score of clear or almost clear
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(sPGA 0/1).[1][2] The efficacy of Deucravacitinib was shown to improve beyond the initial 16
weeks and was maintained through 52 weeks of treatment.[1][3]

Efficacy Endpoint Deucravacitinib 6 Apremilast 30 mg

(Week 16) mg QD BID Placebo
POETYK PSO-1

PASI 75 Response 58.4%][1] 35.1%]1] 12.7%][1]
sPGA 0/1 Response 53.6%[1] 32.1%][1] 7.2%[1]
POETYK PSO-2

PASI 75 Response 53.0%[2] 39.8%[2] 9.4%|2]
sPGA 0/1 Response 49.5%[2] 33.9%[2] 8.6%[2]

Safety and Tolerability: A Favorable Profile for
Deucravacitinib

Adverse event rates with Deucravacitinib were comparable to both placebo and Apremilast.[1]
The most common adverse event reported in patients receiving Deucravacitinib was
nasopharyngitis.[2][3] Notably, no clinically significant laboratory changes were observed with
Deucravacitinib treatment.[3]

Experimental Protocols: The POETYK PSO Trials

The POETYK PSO-1 and PSO-2 trials were 52-week, randomized, double-blind, placebo- and
active-comparator-controlled phase 3 studies.

Patient Population: Adults with moderate-to-severe plaque psoriasis for at least 6 months,
defined by a PASI score of 212, an sPGA score of 23, and body surface area (BSA)
involvement of >210%.[4][5]

Treatment Arms:

» Deucravacitinib 6 mg once daily
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o Apremilast 30 mg twice daily

o Placebo

Key Inclusion Criteria:

e Age =218 years

o Candidate for systemic psoriasis therapy and/or phototherapy[4]

Key Exclusion Criteria:

e Forms of psoriasis other than chronic stable plaque type

e Prior exposure to Deucravacitinib or Apremilast

» Recent exposure to other biologic or systemic psoriasis treatments[4]
Primary Endpoints:

o Proportion of patients achieving PASI 75 response at week 16 vs. placebo
o Proportion of patients achieving sSPGA 0/1 response at week 16 vs. placebo[1][2]

Below is a graphical representation of the experimental workflow for the POETYK PSO trials.
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Experimental workflow of the POETYK PSO trials.

Signaling Pathways: A Tale of Two Mechanisms

Deucravacitinib's efficacy stems from its unique allosteric inhibition of TYK2, a member of the
Janus kinase (JAK) family. By binding to the regulatory pseudokinase domain of TYK2,
Deucravacitinib selectively blocks the signaling of key cytokines in psoriasis pathogenesis,
including IL-23 and Type | interferons, without significantly affecting other JAK family members.
[3][6][7] This targeted approach is believed to contribute to its favorable safety profile.
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Signaling pathway of Deucravacitinib.

Apremilast, on the other hand, is a small-molecule inhibitor of PDE4. By inhibiting PDE4,
Apremilast increases intracellular levels of cyclic adenosine monophosphate (CAMP).[8][9][10]
This elevation in cAMP is thought to modulate the production of pro-inflammatory and anti-
inflammatory mediators.[9]
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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